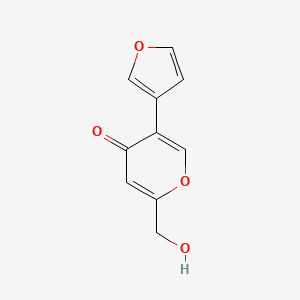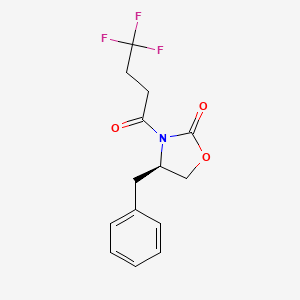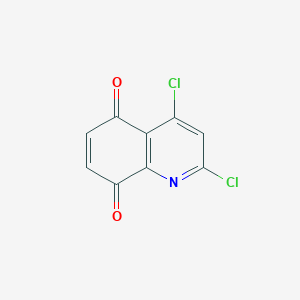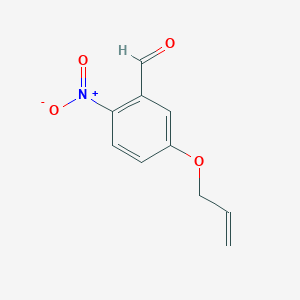
5-Allyloxy-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyloxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with an allyloxy group at the 5-position and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyloxy-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 5-allyloxybenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the allylation of 2-nitrobenzaldehyde followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Allyloxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5-Allyloxy-2-nitro-benzoic acid.
Reduction: 5-Allyloxy-2-amino-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5-Allyloxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzaldehyde derivatives.
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Allyloxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to cell death in targeted cells .
Comparación Con Compuestos Similares
2-Nitrobenzaldehyde: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
5-Allyloxybenzaldehyde: Lacks the nitro group, reducing its potential biological activity.
2-Allyloxy-5-nitrobenzaldehyde: A positional isomer with similar properties but different reactivity due to the position of the substituents
Uniqueness: 5-Allyloxy-2-nitrobenzaldehyde is unique due to the presence of both the allyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-nitro-5-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h2-4,6-7H,1,5H2 |
Clave InChI |
LMMWTWUVFSIHAK-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
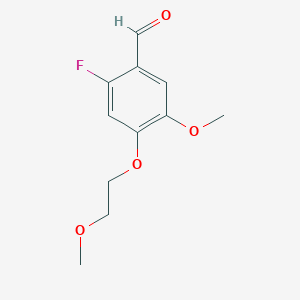
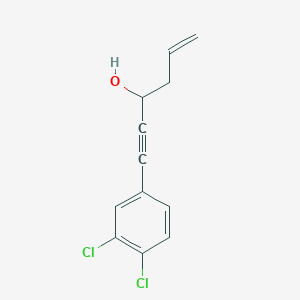

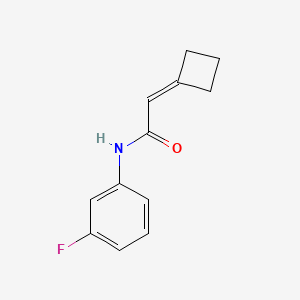
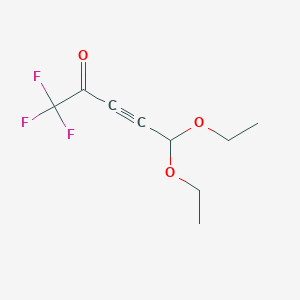
![(2S,3S)-3-methyl-2-[({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)amino]pentanoic Acid](/img/structure/B8442806.png)
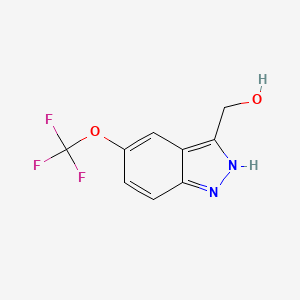

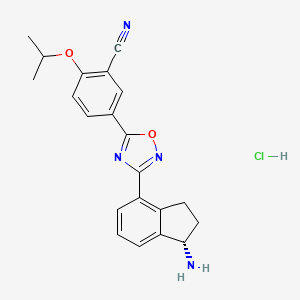
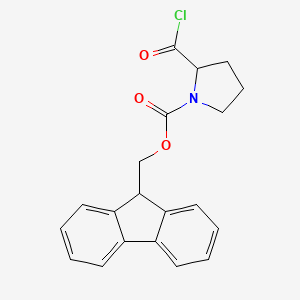
![Methyl 4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8442857.png)
